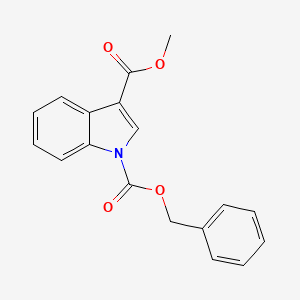
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and industry .
Méthodes De Préparation
The synthesis of 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol to yield the corresponding tricyclic indole . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications .
Applications De Recherche Scientifique
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl 1H-indole-3-carbaldehyde: Used in the preparation of inhibitors for RNA polymerase II and Bcl-2 family proteins.
1-Benzyl 1H-indole-3-carboxylate: Known for its antiviral and anticancer activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Activité Biologique
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C16H15N2O4
- Molecular Weight : 299.30 g/mol
- CAS Number : 131424-24-3
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against several cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of caspase pathways.
Case Study: Induction of Apoptosis in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent increase in apoptotic markers.
Table 2: Effects on Cell Viability
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Notably, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways. Additionally, its structural features allow it to bind effectively to DNA, disrupting replication processes in cancer cells.
Research Findings
Recent studies have expanded the understanding of this compound's pharmacological potential:
- Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits by reducing oxidative stress in neuronal cells.
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
Propriétés
Numéro CAS |
131424-24-3 |
|---|---|
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
1-O-benzyl 3-O-methyl indole-1,3-dicarboxylate |
InChI |
InChI=1S/C18H15NO4/c1-22-17(20)15-11-19(16-10-6-5-9-14(15)16)18(21)23-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
Clé InChI |
JFECJVXRKJGZPY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















